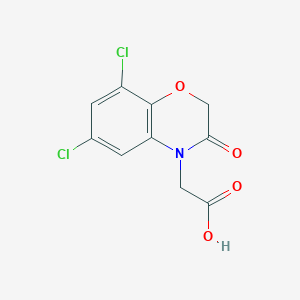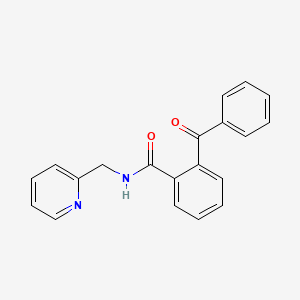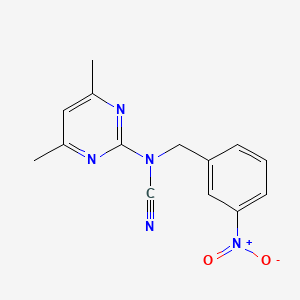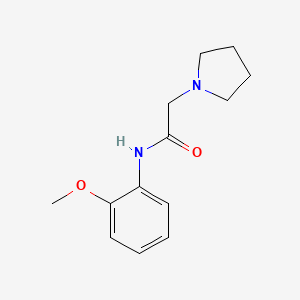
N-(2-methoxyphenyl)-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-(1-pyrrolidinyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPAA is a synthetic compound that was first synthesized in 1973. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of MPAA is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitter release and neuronal excitability. MPAA has been shown to enhance the release of GABA, which can reduce neuronal excitability and prevent cell death.
Biochemical and Physiological Effects
MPAA has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters, including dopamine, serotonin, and GABA. It has also been shown to reduce oxidative stress and inflammation, which can contribute to neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPAA in lab experiments is its low toxicity. MPAA has been shown to be relatively safe and well-tolerated in animal studies. It is also easy to synthesize and can be obtained in high yields.
However, one of the limitations of using MPAA in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of MPAA and its potential applications in various fields of research.
Direcciones Futuras
There are several future directions for research on MPAA. One potential area of research is in the development of new treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MPAA has been shown to have neuroprotective effects and can prevent neuronal cell death, making it a potential candidate for the development of new treatments.
Another potential area of research is in the development of new cancer treatments. MPAA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Overall, MPAA is a promising compound that has potential applications in various fields of scientific research. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of MPAA involves the reaction of 2-methoxybenzoyl chloride with pyrrolidine and subsequent reaction with acetic anhydride. The resulting product is then purified to obtain MPAA in its pure form. The synthesis of MPAA is a relatively simple process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
MPAA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MPAA is in the field of neuroscience. MPAA has been shown to have neuroprotective effects and can prevent neuronal cell death. It has also been shown to enhance the release of neurotransmitters, which can improve cognitive function.
In addition to its potential applications in neuroscience, MPAA has also been studied for its potential applications in cancer research. MPAA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-7-3-2-6-11(12)14-13(16)10-15-8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWQGSSOWGZMHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

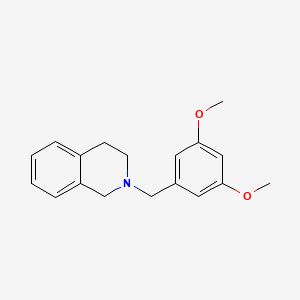
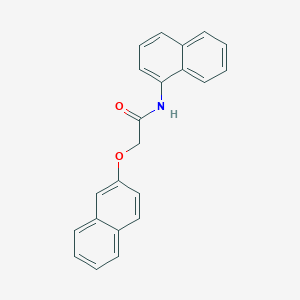
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]acetohydrazide](/img/structure/B5746929.png)

![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)
![{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5746951.png)
![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
